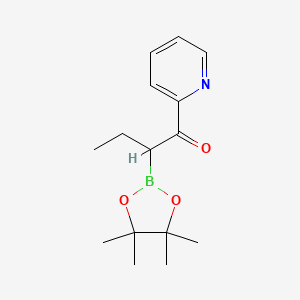
1-(Pyridin-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one is an organic compound that features a pyridine ring and a boronate ester group. This compound is of interest due to its potential applications in organic synthesis, medicinal chemistry, and materials science. The presence of the boronate ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one can be synthesized through a multi-step process. One common method involves the reaction of 2-bromopyridine with 2-butanone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with bis(pinacolato)diboron under palladium-catalyzed conditions to form the final product. The reaction conditions typically involve heating the mixture to 80-100°C for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a boronic acid derivative.
Reduction: The carbonyl group in the butanone moiety can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products Formed:
Oxidation: 1-(Pyridin-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoic acid.
Reduction: 1-(Pyridin-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-ol.
Substitution: 3-nitro-1-(pyridin-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one.
Scientific Research Applications
1-(Pyridin-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Medicine: Investigated for its role in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The boronate ester group can interact with enzymes that have active sites containing nucleophilic residues, such as serine or cysteine.
Pathways Involved: The compound can inhibit enzyme activity by forming covalent bonds with the active site residues, leading to the disruption of normal cellular processes.
Comparison with Similar Compounds
1-(Pyridin-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one can be compared with other boronate ester-containing compounds:
1-(Pyridin-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone: Similar structure but with a shorter carbon chain, leading to different reactivity and applications.
1-(Pyridin-2-yl)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-one: Another similar compound with a different carbon chain length, affecting its physical and chemical properties.
Uniqueness: The unique combination of a pyridine ring and a boronate ester group in this compound makes it particularly valuable in organic synthesis and medicinal chemistry. Its ability to undergo a variety of chemical reactions and form stable carbon-boron bonds sets it apart from other similar compounds.
Properties
IUPAC Name |
1-pyridin-2-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-6-11(13(18)12-9-7-8-10-17-12)16-19-14(2,3)15(4,5)20-16/h7-11H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWUBZCXGLMSHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














